(2E)-2-(phenylsulfonyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-(phenylsulfonyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a phenylsulfonyl group, a thiophene ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(phenylsulfonyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions One common method includes the condensation of a phenylsulfonyl-substituted aldehyde with a thiophene-substituted hydrazine to form an intermediate hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(phenylsulfonyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation with palladium on carbon (Pd/C), elevated temperature and pressure.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF), elevated temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenylsulfonyl derivatives.
Scientific Research Applications
(2E)-2-(phenylsulfonyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (2E)-2-(phenylsulfonyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various proteins and nucleic acids, modulating their function and activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(phenylsulfonyl)-3-[1-phenyl-3-(furan-2-yl)-1H-pyrazol-4-yl]prop-2-enenitrile: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-2-(phenylsulfonyl)-3-[1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]prop-2-enenitrile: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-2-(phenylsulfonyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enenitrile imparts unique electronic properties, making it more suitable for applications in organic electronics and materials science. Additionally, the combination of the phenylsulfonyl and pyrazole moieties enhances its potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H15N3O2S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C22H15N3O2S2/c23-15-20(29(26,27)19-10-5-2-6-11-19)14-17-16-25(18-8-3-1-4-9-18)24-22(17)21-12-7-13-28-21/h1-14,16H/b20-14+ |
InChI Key |
RQDYIHKAOXQJMJ-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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